molecular formula C13H11N3O B1662930 N-Methyl-beta-carboline-3-carboxamide CAS No. 78538-74-6

N-Methyl-beta-carboline-3-carboxamide

Cat. No. B1662930
CAS RN: 78538-74-6
M. Wt: 225.25 g/mol
InChI Key: QMCOPDWHWYSJSA-UHFFFAOYSA-N
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Patent
US05010077

Procedure details

12 g of β-carbolin-3-carboxylic acid methyl ester is suspended in 130 ml of methanol; 130 ml of 40% aqueous methylamine is added thereto and the whole is boiled at reflux for 2 hours. After cooling, the mixture is suction-filtered. By extraction with 300 ml of hot methanol and crystallization from dimethylformamide/hexane, the β-carbolin-3-carboxylic acid N-methylamide of melting point 264°-266° C. is isolated from the filter residue in 43% yield.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[N:6]=[CH:7][C:8]2[NH:9][C:10]3[C:15]([C:16]=2[CH:17]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[O:4].[CH3:18][NH2:19]>CO>[CH3:18][NH:19][C:3]([C:5]1[N:6]=[CH:7][C:8]2[NH:9][C:10]3[C:15]([C:16]=2[CH:17]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[O:4]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC(=O)C=1N=CC=2NC3=CC=CC=C3C2C1
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
130 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is suction-filtered
EXTRACTION
Type
EXTRACTION
Details
By extraction
CUSTOM
Type
CUSTOM
Details
with 300 ml of hot methanol and crystallization from dimethylformamide/hexane

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)C=1N=CC=2NC3=CC=CC=C3C2C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.